1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)-
Description
1,1'-Biphenyl, 4-bromo-4'-(dodecyloxy)- is a substituted biphenyl derivative featuring a bromine atom at the para position of one benzene ring and a dodecyloxy (C₁₂H₂₅O-) group at the para position of the adjacent ring. The dodecyloxy chain introduces significant hydrophobicity, making the compound suitable for applications in liquid crystals, organic electronics, and as a synthetic intermediate . Its molecular formula is C₂₄H₃₃BrO, with a molecular weight of 433.42 g/mol (calculated).
Properties
CAS No. |
138567-33-6 |
|---|---|
Molecular Formula |
C24H33BrO |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-bromo-4-(4-dodecoxyphenyl)benzene |
InChI |
InChI=1S/C24H33BrO/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19H,2-11,20H2,1H3 |
InChI Key |
WPTKLHVNUXJUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their properties:
Key Observations:
- Substituent Length and Hydrophobicity: The dodecyloxy group in the target compound enhances solubility in non-polar solvents compared to shorter chains (e.g., pentyloxy in ). This property is critical for liquid crystal applications, where alkyl chain length modulates mesophase behavior .
- Electronic Effects : Evidence from thermodynamic studies (Table IV-8 in ) indicates that substituents like dodecyloxy and 4-(decyloxy)-1,1'-biphenyl exert minimal electronic influence on coordination spheres in cobalt complexes, suggesting steric or solubility effects dominate over electronic modulation.
- Halogen vs. Alkoxy Functionality : Bromine at the para position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while alkoxy groups stabilize intermediates via electron donation. For example, 4-bromo-4'-ethylbiphenyl is prioritized in pharmaceutical synthesis due to its simpler structure and ease of functionalization.
Physical and Chemical Properties
- Melting Points: Longer alkyl chains (e.g., dodecyloxy) typically lower melting points compared to rigid substituents like trimethylsilyl (91–93°C in ).
- Solubility: The dodecyloxy chain likely improves solubility in hydrocarbons and chlorinated solvents, akin to related liquid crystal compounds .
- Stability : Brominated biphenyls are generally stable under inert conditions but may undergo photodegradation or dehalogenation under UV light .
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